molecular formula C22H28N4O2 B14750914 PREP inhibitor-1

PREP inhibitor-1

Cat. No.: B14750914
M. Wt: 380.5 g/mol
InChI Key: REHZKZSJOGMLBE-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PREP inhibitor-1 is a compound known for its role as a prolyl oligopeptidase (PREP) inhibitor. Prolyl oligopeptidase is an enzyme that cleaves peptide bonds at the carboxyl side of proline residues in small peptides. This enzyme is implicated in various physiological processes and diseases, including neurodegenerative disorders like Alzheimer’s disease .

Preparation Methods

The synthesis of PREP inhibitor-1 involves specific reaction conditions and routes. One common method includes the use of hydrazine and 1,3-diketones in a cyclocondensation reaction to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

PREP inhibitor-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PREP inhibitor-1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PREP inhibitor-1 involves the inhibition of prolyl oligopeptidase activity. This enzyme is responsible for cleaving peptide bonds at the carboxyl side of proline residues. By inhibiting this enzyme, this compound can modulate various physiological processes, including the degradation of neuropeptides. The molecular targets and pathways involved include the interaction with protein phosphatase 2A (PP2A), which plays a crucial role in regulating tau protein phosphorylation and aggregation .

Comparison with Similar Compounds

PREP inhibitor-1 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(2S)-2-[(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C22H28N4O2/c27-20(12-4-9-17-7-2-1-3-8-17)25-15-6-11-19(25)22(28)26-16-5-10-18(26)21-23-13-14-24-21/h1-3,7-8,13-14,18-19H,4-6,9-12,15-16H2,(H,23,24)/t18-,19-/m0/s1

InChI Key

REHZKZSJOGMLBE-OALUTQOASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4

Origin of Product

United States

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